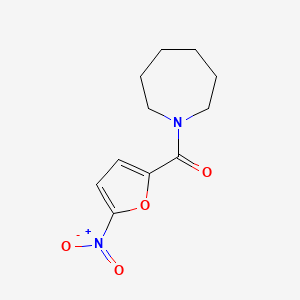
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide, commonly known as DMTB, is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of herbicides known as aryloxyphenoxypropionates. DMTB is used as a tool compound in various biochemical and physiological studies due to its ability to modulate the activity of specific enzymes.
Mécanisme D'action
DMTB exerts its effects by binding to the active site of specific enzymes, thereby inhibiting their activity. It has been shown to bind to the acyl-CoA binding site of DGAT and MGAT, preventing the formation of triacylglycerols and diacylglycerols, respectively. DMTB also binds to the regulatory domain of PKC, inhibiting its activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
DMTB has been shown to have a range of biochemical and physiological effects. It has been shown to decrease lipid accumulation in adipocytes and liver cells, suggesting a potential role in the treatment of obesity and related metabolic disorders. DMTB has also been shown to modulate insulin signaling pathways, suggesting a potential role in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMTB is a valuable tool compound for biochemical and physiological studies due to its ability to modulate the activity of specific enzymes. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, DMTB has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for the use of DMTB in scientific research. One area of interest is the development of DMTB analogs with improved potency and selectivity for specific enzymes. Another area of interest is the use of DMTB in the study of lipid metabolism and related metabolic disorders. Additionally, DMTB may have potential applications in the development of novel therapies for obesity and type 2 diabetes.
Méthodes De Synthèse
DMTB is synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-methyl-2-thiazolylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
DMTB is widely used in scientific research as a tool compound to study the activity of specific enzymes. It has been shown to inhibit the activity of acyl-CoA:diacylglycerol acyltransferase (DGAT) and monoacylglycerol acyltransferase (MGAT), which are enzymes involved in lipid metabolism. DMTB has also been shown to modulate the activity of protein kinase C (PKC), a key enzyme involved in cell signaling pathways.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-8-21-14(17-9)18-13(19)3-2-6-20-12-5-4-10(15)7-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZZUZKMUYMGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)


![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5154602.png)